molecular formula C21H18O4 B5584696 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethylbenzoate

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethylbenzoate

Cat. No. B5584696
M. Wt: 334.4 g/mol
InChI Key: FYPJJCBXJXVLRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethylbenzoate" involves various chemical reactions, including etherification, oximation, Beckmann rearrangement, and 1,3-dipolar cycloaddition reactions. For instance, a related compound was synthesized by etherification, oximation, and Beckmann rearrangement from a precursor synthesized through the reaction of rotenone and dimethyloxosulphonium methylide (Chen, Ye, & Hu, 2012). Another approach involved the synthesis of 3-(4-oxo-4H-chromen-3-yl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives through 1,3-dipolar cycloaddition reaction (Xie, Liu, Hui, Liu, & Sun, 2005).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques such as NMR and MS are pivotal in determining the molecular structure of these compounds. For example, the crystal structures of related compounds were elucidated, providing insights into their molecular configurations and spatial arrangements (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, including microwave-assisted cyclization, which yields benzo[c]chromen-6-ones and their tetrahydro analogues under mildly basic conditions (Dao, Ho, Lim, & Cho, 2018). Their reactivity under different conditions demonstrates the compounds' versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties, such as crystal structure and intermolecular interactions, are critical for understanding the compound's behavior in solid-state forms. For instance, the title compound "2-Oxo-2H-chromen-4-yl 4-methoxybenzoate" shows distinct crystal packing featuring hydrogen bonding and π–π stacking interactions, indicative of the compound's solid-state characteristics (Abou, Djandé, Danger, Saba, & Kakou-Yao, 2012).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-12-6-7-14(10-13(12)2)20(22)24-15-8-9-17-16-4-3-5-18(16)21(23)25-19(17)11-15/h6-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPJJCBXJXVLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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